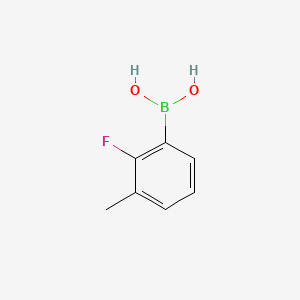

2-Fluoro-3-methylphenylboronic acid

Description

General Significance of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. researchgate.net Their stability, ease of handling, and generally low toxicity make them attractive reagents for a wide range of chemical reactions. nih.govmdpi.com One of the most prominent applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction, which was recognized with the Nobel Prize in Chemistry in 2010, has become a cornerstone of medicinal chemistry and materials science. researchgate.net

Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a variety of other important transformations, including Chan-Lam amination for the formation of carbon-nitrogen bonds and various other cross-coupling reactions to form carbon-oxygen and carbon-halogen bonds. researchgate.netnih.gov They can also serve as precursors to aryl radicals, opening up alternative synthetic pathways. rsc.orgrsc.org The versatility of arylboronic acids stems from the unique electronic nature of the boronic acid group, which acts as a mild Lewis acid. researchgate.net This property allows for facile transmetalation with transition metal catalysts, a key step in many cross-coupling reactions. nih.gov The ability to introduce a wide array of functional groups onto an aromatic ring makes arylboronic acids invaluable intermediates in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

The Unique Influence of Fluorine and Methyl Substituents on Aromatic Boronic Acids

The properties and reactivity of an arylboronic acid are significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov In the case of 2-fluoro-3-methylphenylboronic acid, the presence of both a fluorine atom and a methyl group imparts distinct characteristics.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This generally increases the acidity of the boronic acid, which can be advantageous for certain applications, such as facilitating the binding of the boronic acid to diols or other analytes. nih.gov The position of the fluorine substituent is crucial; an ortho-substituent can have a more pronounced effect on the acidity and reactivity compared to meta or para positions. nih.gov

Conversely, the methyl group is an electron-donating group through hyperconjugation. This can influence the electronic density of the aromatic ring and the boron center, potentially affecting the rate and outcome of cross-coupling reactions. The steric bulk of the ortho-methyl group can also play a role, potentially hindering the approach of reactants to the boronic acid moiety and influencing the regioselectivity of certain reactions. acs.org The interplay between the electron-withdrawing fluorine and the electron-donating methyl group in this compound creates a unique electronic and steric environment that can be exploited for specific synthetic purposes.

Research Landscape and Emerging Trends for this compound

The research landscape for this compound and related substituted arylboronic acids is continually evolving. A significant area of focus remains their application in cross-coupling reactions to synthesize complex organic molecules. Researchers are exploring the use of this specific boronic acid to create novel pharmaceutical intermediates and functional materials.

A key trend is the development of more efficient and sustainable catalytic systems for reactions involving arylboronic acids. This includes the use of earth-abundant metal catalysts and exploring transition-metal-free reaction conditions. nih.gov Furthermore, there is growing interest in the direct C-H functionalization of arenes, where arylboronic acids can serve as coupling partners. nih.govmdpi.com

The unique substitution pattern of this compound also makes it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry. By incorporating this moiety into biologically active molecules, chemists can probe the effects of fluorine and methyl substitution on pharmacological properties. As our understanding of the subtle electronic and steric effects of these substituents grows, so too will the targeted applications of this compound in the design and synthesis of next-generation molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C7H8BFO2 | scbt.comchemicalbook.com |

| Molecular Weight | 153.95 g/mol | scbt.comchemicalbook.com |

| CAS Number | 762287-58-1 | scbt.com |

| Alternate Name | 3-Borono-2-fluorotoluene | scbt.com |

| Purity | 98% | scbt.com |

Structure

2D Structure

Properties

IUPAC Name |

(2-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHQHYJZLSODOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585935 | |

| Record name | (2-Fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762287-58-1 | |

| Record name | 2-Fluoro-3-methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762287-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-3-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 3 Methylphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic structures. lumenlearning.comlibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. lumenlearning.comlibretexts.org The reaction's widespread adoption in academic and industrial research, especially in pharmaceutical development, is due to its high functional group tolerance, the commercial availability and stability of boronic acids, and the low toxicity of its boron-containing byproducts. acs.orgnih.gov

The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.com The specific reactivity of the coupling partners, including substituted phenylboronic acids like 2-fluoro-3-methylphenylboronic acid, is intricately governed by the interplay of electronic and steric factors at each stage of this cycle.

Detailed Catalytic Cycle Analysis

The efficacy of the Suzuki-Miyaura coupling hinges on the smooth progression of the palladium catalyst through its cycle of changing oxidation states (typically Pd(0) and Pd(II)). While often depicted as a simple loop, each step is a complex equilibrium influenced by ligands, solvents, bases, and the substrates themselves.

The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, typically a coordinatively unsaturated 14-electron species like Pd(0)L₂. electronicsandbooks.com This step involves the cleavage of the carbon-halide bond and the formation of a new organopalladium(II) complex, with the palladium center formally oxidized from Pd(0) to Pd(II). lumenlearning.comlibretexts.org

Two primary mechanisms are considered for oxidative addition:

Concerted Mechanism: This pathway involves a three-centered transition state where the palladium atom interacts simultaneously with the ipso-carbon and the halide atom of the substrate. acs.orgchemrxiv.org This is the traditionally accepted mechanism for aryl halides.

Nucleophilic Displacement (SₙAr-like) Mechanism: In this two-step pathway, the electron-rich palladium(0) complex acts as a nucleophile, attacking the electrophilic aryl carbon to displace the halide. acs.orgchemrxiv.org This mechanism is more likely with highly electron-poor aryl halides or when certain ligand combinations are used.

The rate of oxidative addition is significantly influenced by the nature of the leaving group (I > Br > OTf > Cl >> F) and the electronic properties of the aryl halide. researchgate.netrsc.org Electron-withdrawing groups on the aryl halide accelerate the reaction by making the ipso-carbon more electrophilic. libretexts.org DFT calculations have also highlighted the role of anionic palladium species, suggesting that the active catalyst may be a three-coordinate anionic Pd(0) complex, which influences reactivity and provides a rationale for the observed effects of counter-ions and additives. electronicsandbooks.comrsc.org

Transmetalation is often the rate-determining step in the Suzuki-Miyaura cycle. rsc.orgnih.gov In this stage, the organic group from the boronic acid (in this case, the 2-fluoro-3-methylphenyl group) is transferred to the arylpalladium(II) halide complex, displacing the halide and forming a diorganopalladium(II) intermediate. This process requires the activation of the boronic acid by a base.

The role of the base is to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻) by coordinating to the empty p-orbital of the boron atom. chembites.orgacs.org This increases the electron density on the boron and facilitates the transfer of the aryl group to the palladium center. Two main mechanistic pathways for the base's involvement have been extensively studied:

Boronate Pathway: The base (e.g., OH⁻) attacks the boronic acid to form a tetracoordinate boronate, which then reacts with the Pd(II) complex. chembites.org

Palladium-Hydroxide Pathway: The base reacts with the arylpalladium(II) halide complex (LₙPd(Ar¹)X) to form a more reactive arylpalladium(II) hydroxide (B78521) complex (LₙPd(Ar¹)OH). This palladium-hydroxo species then reacts directly with the neutral boronic acid. chembites.orgacs.org

Kinetic studies by Hartwig and others have provided strong evidence that for many systems, the pathway involving the palladium-hydroxo complex is significantly faster and thus the dominant route. chembites.orgacs.org The rate of transmetalation is sensitive to the Lewis acidity of the organoboron species, with the general reactivity trend being ArBF₃⁻ > ArB(OH)₂ > ArB(OR)₂. libretexts.org

| Palladium Complex | Boron Reagent | Rate Constant (s⁻¹) | Proposed Pathway | Reference |

|---|---|---|---|---|

| (dppf)Pd(p-tolyl)Cl | p-tolyl-B(OH)₃K | ~1.7 x 10⁻⁷ | Boronate Pathway | chembites.org |

| (dppf)Pd(p-tolyl)OH | p-tolyl-B(OH)₂ | ~1.0 x 10⁻³ | Palladium-Hydroxide Pathway | chembites.org |

The final step of the cycle is reductive elimination from the diorganopalladium(II) complex. In this step, the two organic groups couple to form the new C-C bond of the biaryl product, and the palladium catalyst is reduced back to its Pd(0) state, ready to re-enter the catalytic cycle. lumenlearning.comunt.edu For this to occur, the diorganopalladium(II) complex typically requires a cis configuration. If the complex is formed in a trans configuration, a trans-to-cis isomerization must precede the elimination. unt.edu

Reductive elimination is generally favored by sterically bulky ligands, which create strain that is relieved upon elimination. rsc.org Electronically, the process is often accelerated by more electron-poor metal centers. rsc.org However, the precise mechanism can be complex, and studies have shown that for certain substrates, like aryl cyanides, the electronic demands can be inverted, with electron-donating groups on the aryl ligand accelerating the reaction. nih.gov

Influence of Fluorine and Methyl Groups on Reactivity and Regioselectivity in Suzuki-Miyaura Coupling

The substituents on the phenylboronic acid play a critical role in modulating its reactivity. In this compound, the ortho-fluoro and meta-methyl groups exert competing electronic and steric effects that influence the transmetalation step.

Fluorine Group (ortho): The fluorine atom at the C2 position has a strong electron-withdrawing inductive effect (-I), which decreases the nucleophilicity of the ipso-carbon attached to the boron. This effect would be expected to slow down the rate of transmetalation. However, its electron-donating mesomeric effect (+M) is weaker and often less influential in these dynamics. The presence of an ortho substituent can also introduce steric hindrance, potentially impeding the approach of the boronic acid to the palladium center.

Methyl Group (meta): The methyl group at the C3 position is weakly electron-donating through hyperconjugation (+I effect). This effect would slightly increase the nucleophilicity of the ipso-carbon, counteracting the influence of the fluorine atom to some extent. Its steric impact from the meta position is generally considered minimal compared to an ortho substituent.

The net effect is a subtle interplay of these factors. researchgate.net The strong inductive pull of the ortho-fluoro group likely dominates, making this compound a less reactive coupling partner compared to unsubstituted phenylboronic acid or tolylboronic acid. However, the presence of ortho substituents can also influence regioselectivity in couplings with polyhalogenated substrates. beilstein-journals.org Studies on sterically hindered substrates have shown that bulky ligands are often necessary to facilitate the transmetalation step by creating a more accessible coordination site on the palladium. rsc.org

| Substituent | Position | Electronic Effect | Steric Effect | Anticipated Impact on Rate |

|---|---|---|---|---|

| -F | ortho | Strongly Electron-Withdrawing (-I) | Moderate hindrance | Decrease |

| -CH₃ | meta | Weakly Electron-Donating (+I) | Minimal | Slight Increase |

Role of Solvent Systems and Additives in Reaction Efficiency

The choice of solvent and additives is crucial for optimizing the yield and rate of Suzuki-Miyaura reactions.

Solvent Systems: Solvents can influence the reaction by affecting the solubility of reagents, the stability of catalytic intermediates, and the pathway of the reaction itself. whiterose.ac.uk

Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are commonly used solvents. Polar solvents can stabilize charged intermediates, such as the anionic boronate species or ionic palladium complexes, potentially accelerating the transmetalation step. whiterose.ac.ukresearchgate.net

Protic Solvents (e.g., Water, Alcohols): The use of water as a co-solvent is very common and often beneficial. Water is essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and can facilitate the formation of the crucial palladium-hydroxo intermediate. chembites.orgresearchgate.net Mixtures like Toluene/Water or THF/Water are frequently employed. However, the choice of solvent is not always straightforward, and studies have shown that high polarity does not always correlate with higher efficiency or selectivity, suggesting that solvent coordination to the palladium center can also be a significant factor. researchgate.netbeilstein-journals.org

Additives: The primary additive in a Suzuki-Miyaura coupling is the base, which is essential for activating the boronic acid.

Bases: The strength and type of base can have a profound impact. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH). researchgate.net Stronger bases can lead to faster reactions but may also promote side reactions, such as protodeboronation, especially with sensitive boronic acids. nih.gov The choice of base is often coupled with the choice of solvent and the nature of the coupling partners. For instance, potassium phosphate is often effective in couplings involving challenging substrates like aryl chlorides. rsc.org

| Solvent System | Yield (%) | Reference |

|---|---|---|

| Dioxane | No Product | researchgate.net |

| Tetrahydrofuran (THF) | 10.4 | researchgate.net |

| Dimethylformamide (DMF) | 30.9 | researchgate.net |

| Methanol (B129727) (MeOH) | 78.9 | researchgate.net |

| Methanol/Water (3:2) | 96.3 | researchgate.net |

Stereochemical Control and Desymmetrization Strategies

The strategic placement of substituents on this compound allows for its application in reactions requiring high levels of stereochemical control. The presence of the fluorine and methyl groups ortho and meta to the boronic acid function, respectively, creates a distinct electronic and steric environment that can be exploited in asymmetric synthesis.

Research into the broader class of boronic acids has demonstrated their utility in substrate-controlled conjugate additions, where the inherent chirality of the substrate directs the stereochemical outcome of the reaction. nih.gov In such transformations, the boronic acid adds to a prochiral acceptor, and the facial selectivity is governed by the existing stereocenters in the substrate, leading to the formation of new stereocenters with high diastereoselectivity. nih.gov

Furthermore, advanced strategies involving transient directing groups have enabled the enantioselective coupling of arylboronic acids. nih.gov In these methodologies, an achiral catalyst and a chiral ligand are used to facilitate a three-component reaction, for instance, between an alkenylbenzaldehyde, an arylboronic acid, and an electrophilic fluorine source. nih.gov This approach allows for the construction of adjacent stereocenters with excellent regio-, diastereo-, and enantioselectivity. nih.gov The electronic properties of the boronic acid, such as the electron-withdrawing nature imparted by the fluorine atom in this compound, can influence reaction rates and selectivity in such catalytic systems. nih.gov

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the widely used Suzuki-Miyaura coupling, this compound is a potential coupling partner in other palladium-catalyzed transformations, expanding its synthetic utility.

The Stille reaction is a powerful cross-coupling method that typically involves the reaction of an organostannane (organotin compound) with an sp²-hybridized organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net While boronic acids are not the conventional coupling partners in the Stille reaction, the underlying goal of forming a carbon-carbon bond is similar to other cross-coupling reactions. For a transformation analogous to a Stille coupling that incorporates the 2-fluoro-3-methylphenyl moiety, the corresponding organostannane, (2-fluoro-3-methylphenyl)trimethylstannane, would be the required reagent instead of the boronic acid. Highly effective Stille couplings can be achieved with low palladium catalyst loadings, sometimes in the parts-per-million (ppm) range, and can be performed in environmentally benign solvents like water. nih.govresearchgate.net

The Sonogashira coupling reaction traditionally creates carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. nih.govnih.gov However, variations of this reaction have been developed that utilize boronic acids as the coupling partner in place of organic halides. These Sonogashira-type reactions significantly broaden the scope of accessible alkynylated aromatic compounds.

Research has demonstrated that copper(I)-catalyzed, silver(I)-promoted coupling of terminal alkynes with arylboronic acids can proceed efficiently, leading to the formation of conjugated "push-pull" systems. mdpi.com The reaction mechanism deviates from the classic Sonogashira pathway but ultimately yields the desired aryl-alkyne product. mdpi.com Furthermore, site-selective Sonogashira reactions can be achieved, allowing for the controlled functionalization of molecules with multiple reactive sites. nih.gov Modern protocols have also enabled copper-free Sonogashira couplings that proceed at room temperature, accommodating a wide range of functional groups, including unprotected hydroxyl and amino groups on the coupling partners. nih.gov These advancements make it feasible to use this compound to synthesize complex, functionalized alkynylarenes. soton.ac.uk

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org A significant evolution of this method is the oxidative Heck (or Heck-type) reaction, which employs organoboronic acids as the arylating agent in place of aryl halides. nih.govnih.gov This halide-free pathway requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) intermediate formed during the catalytic cycle. nih.govnih.gov

In this pathway, this compound can react with an alkene in the presence of a palladium catalyst and a suitable reoxidizing agent. nih.gov The reaction is initiated by a transmetalation step between the boronic acid and the Pd(II) catalyst, rather than the oxidative addition of an aryl halide. nih.gov This method is considered an environmentally benign alternative as it avoids the use of toxic aryl halides and the production of halide waste streams. nih.gov The scope of this reaction is broad, encompassing the coupling of arylboronic acids with various fluorinated and non-fluorinated olefins. mdpi.com

C-H Functionalization Reactions Mediated by this compound

Arylboronic acids are recognized for their broad utility not only as reagents but also as potential catalysts or mediators in organic synthesis. ed.ac.uk In the context of C-H functionalization, while the primary role of this compound is as a building block, the boron moiety itself can influence or direct reactions. Boron-mediated C-H functionalization often involves the in-situ formation of a boracycle that directs regioselective functionalization. chalmers.se

Although direct mediation of a C-H functionalization reaction by this compound as a catalyst is not widely documented, the principles of boron-based catalysis suggest potential pathways. The boronic acid could act as a ligand for a transition metal catalyst, modulating its reactivity and selectivity in a C-H activation/functionalization sequence. Alternatively, it could serve as a precursor to a more complex, catalytically active boron species under specific reaction conditions. Such applications remain an area of ongoing research, aiming to leverage the unique electronic properties of fluorinated arylboronic acids to achieve novel catalytic transformations.

Stability and Degradation Pathways of Boronic Acids

A key consideration in the application of arylboronic acids, including this compound, is their stability. The primary degradation pathway is protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond. ed.ac.ukpublish.csiro.au This process can occur under various conditions and is often an undesired side reaction in cross-coupling chemistry. ed.ac.uk

The rate of protodeboronation is highly dependent on the reaction conditions. It is known to be catalyzed by bases, acids, and certain transition metals. publish.csiro.aursc.orgacs.org Base-catalyzed protodeboronation is particularly relevant for Suzuki-Miyaura couplings, which are typically run under basic conditions. ed.ac.uk Studies have shown that highly electron-deficient arylboronic acids are particularly susceptible to degradation in basic aqueous media. acs.org The presence of the electron-withdrawing fluorine atom in this compound may influence its stability under these conditions.

Table 1: Conditions Promoting Protodeboronation of Arylboronic Acids

| Condition | Catalyst / Promoter | Key Findings | References |

| Basic | Hydroxide ions (high pH) | Rate is highly dependent on electronic effects; electron-deficient aryls are often more reactive. | acs.org, ed.ac.uk |

| Acidic | Strong Brønsted acids | Generally less common for electron-deficient boronic acids but a known pathway. | publish.csiro.au, acs.org |

| Metal-Catalyzed | Copper (e.g., CuSO₄) | Reaction is promoted by the presence of oxygen. | rsc.org |

| Lewis Acid-Mediated | Aluminum Chloride (AlCl₃) | Provides a rapid and efficient method for deboronation at room temperature. | publish.csiro.au |

Protodeboronation Studies

Protodeboronation is a chemical process involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This reaction is a well-documented and often undesirable side reaction in processes that utilize boronic acids, such as the Suzuki-Miyaura coupling. wikipedia.org The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring. wikipedia.org

While specific kinetic studies on the protodeboronation of this compound are not extensively documented in publicly available literature, the general mechanisms and influencing factors for arylboronic acids have been well-established and can be extrapolated to this specific compound.

Mechanistic Pathways:

Protodeboronation can proceed through several mechanistic pathways, primarily influenced by the pH of the reaction medium. wikipedia.org

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is believed to proceed via an electrophilic substitution mechanism. The boronic acid group is a good leaving group, and in the presence of a proton source, the aryl-boron bond is cleaved, leading to the formation of the corresponding arene (2-fluoro-3-methylbenzene in this case) and boric acid. rsc.org A proposed mechanism involves the protonation of the boronic acid, followed by the departure of the boron-containing moiety. rsc.org

Base-Catalyzed Protodeboronation: In basic media, the mechanism is thought to involve the formation of a boronate species (Ar-B(OH)3-). acs.org The increased electron density on the boron atom facilitates the cleavage of the aryl-boron bond. Studies on various arylboronic acids have shown that the rate of base-catalyzed protodeboronation is sensitive to the electronic nature of the substituents on the aryl ring. acs.org For highly electron-deficient arylboronic acids, a mechanism involving the formation of a transient aryl anion has been proposed. acs.org

The presence of a fluorine atom at the ortho position and a methyl group at the meta position in this compound will influence its susceptibility to protodeboronation. The electron-withdrawing nature of the fluorine atom can affect the acidity of the boronic acid and the stability of potential intermediates.

Factors Influencing Protodeboronation:

| Factor | Influence on Protodeboronation of Arylboronic Acids |

| pH | The rate is often minimized at neutral pH, with both acidic and basic conditions promoting the reaction. wikipedia.org |

| Temperature | Higher temperatures generally increase the rate of protodeboronation. |

| Substituents | Electron-donating groups can sometimes accelerate acid-catalyzed protodeboronation, while electron-withdrawing groups can enhance susceptibility to base-catalyzed protodeboronation. acs.orgclockss.org |

| Solvent | The choice of solvent can influence the reaction rate and mechanism. |

| Metal Catalysts | While often a metal-free process, some transition metals used in cross-coupling reactions can also promote protodeboronation. researchgate.net |

Formation of Boronic Anhydrides and Boroxines

Boronic acids, including this compound, can undergo reversible dehydration to form cyclic trimers known as boroxines (boronic anhydrides). wikipedia.org This process involves the elimination of three molecules of water from three molecules of the boronic acid. nih.gov

Equilibrium and Structure:

The formation of boroxine (B1236090) from its corresponding boronic acid is an equilibrium process. clockss.org The position of the equilibrium is dependent on the concentration of water in the system. In the solid state or in non-aqueous solutions, the boroxine form may predominate. clockss.org Conversely, in the presence of water, the equilibrium will shift back towards the boronic acid. clockss.org Some commercial samples of substituted phenylboronic acids are noted to contain varying amounts of their corresponding anhydride (B1165640), highlighting the facile nature of this transformation.

The general structure of a boroxine is a six-membered ring composed of alternating boron and oxygen atoms, with an organic substituent attached to each boron atom. In the case of this compound, the resulting boroxine would be 2,4,6-tris(2-fluoro-3-methylphenyl)boroxine.

Factors Influencing Boroxine Formation:

| Factor | Influence on Boroxine Formation |

| Water Content | The removal of water (e.g., by heating or azeotropic distillation) drives the equilibrium towards the boroxine. nih.gov |

| Temperature | Heating generally favors the formation of the anhydride by promoting dehydration. clockss.org |

| Substituents | The electronic and steric properties of the substituents on the phenyl ring can influence the stability of the boroxine. Electron-donating groups have been observed to favor boroxine formation in some systems. clockss.org |

| Physical State | In the solid state, boronic acids often exist, at least partially, as the boroxine. clockss.org |

The formation of boroxines from this compound is a key consideration in its storage and handling, as the presence of the anhydride can affect the stoichiometry and reactivity in subsequent chemical transformations.

Research into 2 Fluoro 3 Methylphenylboronic Acid in Medicinal Chemistry and Drug Discovery

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

2-Fluoro-3-methylphenylboronic acid is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. libretexts.orgmdpi.com This reaction is a powerful method for forming carbon-carbon (C-C) bonds to create biaryl or heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs). libretexts.orgnih.gov The reaction's tolerance for a wide range of functional groups and its typically mild conditions make it ideal for complex, multi-step syntheses in the pharmaceutical industry. mdpi.comnih.gov

A prominent example of its application is in the convergent synthesis of Lorlatinib , a third-generation oncology drug. chemicalbook.comyoutube.com In the large-scale synthesis of Lorlatinib, this compound serves as a key fragment. It is coupled with a complex pyrazole-containing partner via a Suzuki reaction to assemble a penultimate intermediate. chemicalbook.com This step is critical as it introduces the required 2-fluoro-3-methylphenyl moiety into the core structure of the drug. This intermediate then undergoes a final macrolactamization step to form the distinctive macrocyclic structure of Lorlatinib. chemicalbook.comyoutube.com The use of this specific boronic acid is essential for achieving the final molecular architecture required for the drug's therapeutic activity.

Design and Development of Biologically Active Compounds

The 2-fluoro-3-methylphenyl group, installed via its corresponding boronic acid, plays a crucial role in the efficacy of the resulting therapeutic agents. Its structural features are not merely passive components but are actively involved in the molecule's biological function.

Kinase Inhibitors and Other Therapeutic Agents

This compound is integral to the synthesis of Lorlatinib , a potent, ATP-competitive, small-molecule inhibitor of two key receptor tyrosine kinases: Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1). chemicalbook.comnih.gov Kinases are critical enzymes in cellular signaling pathways, and their deregulation is a common driver in many cancers, making them major targets for drug development. nih.govsemanticscholar.org Lorlatinib is classified as a third-generation tyrosine kinase inhibitor (TKI), designed specifically to be effective where earlier generation drugs have failed. nih.govnih.gov

Targeted Therapies and Modulators of Biological Pathways

Lorlatinib exemplifies a highly specific targeted therapy. It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). chemicalbook.comnih.gov Its mechanism of action involves blocking the signaling pathways that promote tumor cell proliferation and survival in cancers defined by ALK or ROS1 genetic rearrangements. nih.gov

A significant advantage of Lorlatinib is its ability to overcome clinical resistance to other ALK inhibitors. Many patients develop resistance mutations, such as the particularly challenging ALK G1202R mutation, which renders first- and second-generation TKIs ineffective. Lorlatinib was specifically designed to retain activity against these mutated kinases. chemicalbook.comnih.gov Furthermore, it readily penetrates the blood-brain barrier, making it highly effective in treating or preventing brain metastases, a common site of tumor progression in NSCLC patients. chemicalbook.comnih.gov

| Drug | Target(s) | Indication |

| Lorlatinib | ALK, ROS1 | ALK-positive metastatic non-small cell lung cancer (NSCLC) |

| Data sourced from chemicalbook.comnih.govnih.gov |

Role in Bioconjugation Techniques and Diagnostics

While there are no widely reported, specific examples of this compound itself being used in bioconjugation, the broader class of ortho-substituted arylboronic acids are valuable tools in this field. nih.govrice.edu Bioconjugation involves covalently linking molecules, such as a small-molecule drug to a protein or a fluorescent probe to a biomolecule. nih.gov

Arylboronic acids with functional groups (e.g., formyl) ortho to the boronic acid moiety, such as 2-formylphenylboronic acid (2-FPBA), have been shown to react rapidly and selectively with N-terminal cysteine (NCys) residues on proteins and peptides. nih.gov This reaction proceeds through the formation of an iminoboronate intermediate, which then undergoes an intramolecular cyclization to form a stable thiazolidine (B150603) boronate (TzB) complex. nih.gov This type of chemistry provides a powerful method for site-specific modification of proteins under physiological conditions. researchgate.net Although direct evidence is pending, the principles suggest that derivatives of this compound could potentially be adapted for such applications, combining the unique properties of the fluorinated ring with the versatile reactivity of the boronic acid group. nih.govbohrium.com

Implications of Fluorine Substitution on Bioactivity and Pharmacokinetics

The introduction of fluorine into a drug molecule is a well-established strategy in medicinal chemistry to enhance its therapeutic properties. acs.org The presence of the fluorine atom in this compound, and consequently in the final API like Lorlatinib, has profound effects on both bioactivity and pharmacokinetics.

Metabolic Stability: A primary reason for incorporating fluorine is to block metabolically labile sites. Carbon-hydrogen bonds on an aromatic ring are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a hydrogen atom with a much stronger carbon-fluorine bond can prevent this oxidation, increasing the metabolic stability and half-life of the drug in the body. nih.govnih.gov In Lorlatinib, metabolism occurs primarily via oxidation and glucuronidation. nih.gov The fluorine atom helps to fortify the phenyl ring against unwanted metabolic breakdown.

Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring. This can lead to more favorable interactions, such as dipole-dipole or hydrogen bonding, with amino acid residues in the target protein's binding pocket. acs.org In related kinase inhibitors like crizotinib, a fluorinated phenyl ring has been shown to form a key hydrogen bond with a methionine residue in the kinase hinge region, enhancing binding affinity. acs.org A similar interaction is plausible for the fluorinated ring of Lorlatinib, contributing to its high potency.

Applications in Agrochemical Synthesis and Crop Protection

Development of New Crop Protection Agents

Research in the agrochemical sector has demonstrated the importance of the 2-fluoro-3-methylphenyl moiety in the development of new herbicidal compounds. While specific commercialized products directly utilizing 2-Fluoro-3-methylphenylboronic acid are not extensively documented in publicly available literature, the patent landscape reveals its significance in the synthesis of next-generation herbicides.

Notably, patent literature highlights the use of structurally related 2-fluoro-3-substituted-4-chlorophenylboronic acid derivatives as key intermediates in the preparation of potent herbicide classes. google.com These include the 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids, which are known for their effectiveness against a wide range of weeds. google.comepo.org The synthesis of these complex molecules often involves a crucial Suzuki-Miyaura cross-coupling reaction, where the fluorinated phenylboronic acid derivative is coupled with a halogenated pyridine (B92270) or pyrimidine (B1678525) core.

The presence of the 2-fluoro and 3-methyl groups on the phenyl ring is critical for the biological activity of the final herbicidal molecule. These substituents influence the molecule's binding affinity to the target site in the weed, its translocation within the plant, and its metabolic profile, ultimately enhancing its herbicidal efficacy and selectivity. digitellinc.commdpi.com

The development of these novel herbicides addresses the growing need for new modes of action to combat weed resistance to existing chemistries. The versatility of this compound and its analogs in synthetic strategies allows for the creation of a diverse library of potential herbicidal compounds for screening and development.

Synthesis of Agrochemical Intermediates

This compound serves as a critical intermediate in the synthesis of more complex molecules that are the immediate precursors to active agrochemical ingredients. The primary application of this compound in this context is through the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. digitellinc.com

In a typical synthetic route, this compound is reacted with a halogenated heterocyclic compound, such as a substituted chloropyridine or chloropyrimidine, in the presence of a palladium catalyst and a base. This reaction yields an aryl-heterocycle, which is a common scaffold in many modern herbicides. google.comepo.org

For instance, the synthesis of 6-aryl-4-aminopicolinate herbicides involves the coupling of a 2-fluoro-3-substituted-phenylboronic acid with a chlorinated picolinate (B1231196) derivative. Similarly, 2-aryl-6-amino-4-pyrimidinecarboxylic acid herbicides are synthesized by coupling the same boronic acid with a dihalopyrimidine carboxylic acid derivative. google.comepo.org The resulting intermediates can then undergo further functionalization to produce the final active ingredient.

The table below outlines the key types of herbicidal compounds and the corresponding intermediates that can be synthesized using 2-fluoro-3-substituted phenylboronic acids.

| Herbicidal Compound Class | Key Agrochemical Intermediate | Role of this compound |

| 6-(Poly-substituted aryl)-4-aminopicolinates | 6-(2-Fluoro-3-methylphenyl)-4-aminopicolinic acid derivative | Provides the substituted aryl moiety via Suzuki coupling |

| 2-(Poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids | 2-(2-Fluoro-3-methylphenyl)-6-amino-4-pyrimidinecarboxylic acid derivative | Provides the substituted aryl moiety via Suzuki coupling |

The ability to efficiently synthesize these complex intermediates is crucial for the large-scale production of modern agrochemicals. The use of this compound and its derivatives in these processes underscores its importance in the agrochemical industry's efforts to develop innovative and effective crop protection solutions.

Role of 2 Fluoro 3 Methylphenylboronic Acid in Materials Science

Development of Advanced Polymer Systems

The synthesis of advanced polymer systems, especially π-conjugated polymers, is a cornerstone of modern materials science, with applications ranging from electronics to sensors. Boronic acid-containing monomers are pivotal in this area due to their reactivity in step-growth polymerizations like the Suzuki-Miyaura coupling. rsc.orgresearchgate.net This reaction allows for the creation of polymers with well-defined structures and properties. researchgate.net

The utility of boronic acids in polymerization is well-established, offering a pathway to complex copolymer structures. rsc.org The process often involves the reaction of a dibromo monomer with a monomer containing two boronic acid or boronate ester groups. researchgate.net While general methodologies for the polymerization of boronic acid monomers have been extensively reviewed, the specific incorporation of 2-Fluoro-3-methylphenylboronic acid as a monomer would be aimed at introducing its specific electronic and steric characteristics into the final polymer backbone. rsc.org The substitution on the phenyl ring can influence the polymer's solubility, morphology, and electronic energy levels. For instance, N-methyliminodiacetic acid (MIDA) boronate esters are often used as stable, air-tolerant surrogates for boronic acids in Suzuki-Miyaura polymerizations, enabling the synthesis of high molecular weight polymers with controlled properties. researchgate.netresearchgate.net

Research finding: The Suzuki-Miyaura cross-coupling reaction is a primary method for creating C(sp²)-C(sp²) bonds, which are essential for many new organic materials. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and molecular weights in polymer synthesis. nih.govresearchgate.net For example, catalysts like Pd(dppf)Cl₂ or systems based on Pd(OAc)₂/SPhos are commonly employed. nih.govresearchgate.net

| Parameter | Typical Condition for Suzuki Polymerization | Reference |

| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | nih.govresearchgate.net |

| Base | K₃PO₄, CsF | nih.govresearchgate.net |

| Solvent System | Toluene/Dioxane/Water mixtures | researchgate.net |

| Monomer Type | Boronic acids, Boronate esters (e.g., MIDA, pinacol) | nih.govresearchgate.net |

Integration into Nanomaterials for Enhanced Functionality

The functionalization of nanomaterials is a key strategy to impart new capabilities or to improve existing ones. Boronic acid-modified nanomaterials have been explored for various applications, largely leveraging the unique ability of the boronic acid group to form reversible covalent bonds with diols. nih.govnih.gov This interaction is pH-responsive, making it a powerful tool for creating "smart" materials that respond to environmental changes. nih.govacs.org

When integrated with nanomaterials such as carbon dots or gold nanoparticles, boronic acid moieties can act as targeting agents or responsive gates. nih.govacs.org For instance, the functionalization of fluorescent carbon dots with boronic acids has been shown to enhance their diagnostic abilities. nih.gov While specific studies detailing the use of this compound for nanoparticle functionalization are not prevalent, its properties suggest potential in this area. The fluoro and methyl groups could modulate the binding affinity and pH-responsiveness of the boronic acid group, offering a way to fine-tune the behavior of the functionalized nanomaterial. These modified nanoparticles could find use in sensors or as components in composite materials. nih.gov

Applications in Electronic Devices and Coatings

Organoboron compounds are increasingly recognized for their potential in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.orgresearchgate.net The electron-deficient nature of the boron atom can be harnessed to create materials with specific charge transport properties or to develop emitters for OLEDs. rsc.orgresearchgate.net

In the context of OLEDs, organoboron compounds are investigated as host materials or as emitters, including those that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netmdpi.com The design of these molecules is crucial for achieving high efficiency and stability in devices. rsc.orgresearchgate.net The substitution pattern on arylboron compounds significantly impacts their electronic structure, emission color, and performance in an OLED device. mdpi.com The introduction of fluorine atoms, for example, can influence the energy levels of the molecule. mdpi.com this compound could serve as a precursor or a ligand in the synthesis of more complex organoboron emitters or charge-transport materials. researchgate.net

In OFETs, the interface between the dielectric and the organic semiconductor is critical for device performance. researchgate.netfrontiersin.org Self-assembled monolayers (SAMs) are often used to modify this interface to reduce charge trapping and improve charge carrier mobility. researchgate.net Phenylboronic acid derivatives have been studied for their ability to form SAMs on oxide surfaces, enhancing the performance of OFETs. researchgate.net The specific substituents on the phenyl ring of the boronic acid affect the properties of the SAM and its interaction with the organic semiconductor layer. researchgate.net

Research finding: The performance of OFETs can be significantly improved by modifying the dielectric surface with a self-assembled monolayer (SAM) of phenylboronic acid derivatives. researchgate.net These modifications can lead to an increase in field-effect mobility. researchgate.net Similarly, organoboron complexes are promising materials for OLEDs, with some achieving high external quantum efficiencies. researchgate.net

| Device | Role of Boron Compound | Potential Impact of this compound | Reference |

| OLED | Emitter, Host Material | Precursor for TADF emitters or charge-transport layers | rsc.orgresearchgate.net |

| OFET | Surface Modifier (SAM) | Formation of a SAM to reduce charge traps and improve mobility | researchgate.netresearchgate.net |

| Coatings | Functional Additive | Introduction of specific electronic properties or reactivity | bldpharm.com |

Synthesis and Applications of Derivatives of 2 Fluoro 3 Methylphenylboronic Acid

Preparation and Reactivity of Boronate Esters and Cyclic Triolborates

Boronate esters are crucial derivatives of boronic acids, offering enhanced stability, improved solubility in organic solvents, and compatibility with a wider range of reaction conditions compared to their parent boronic acids. A common method for the preparation of boronate esters from 2-Fluoro-3-methylphenylboronic acid involves its condensation with a diol, such as pinacol (B44631), in a suitable solvent. This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product.

Table 1: General Reaction Conditions for Pinacol Ester Formation

| Parameter | Condition |

| Boronic Acid | This compound |

| Diol | Pinacol (2,3-dimethyl-2,3-butanediol) |

| Solvent | Anhydrous Dichloromethane (B109758), THF, or Toluene |

| Catalyst | Often proceeds without a catalyst |

| Additives | Anhydrous magnesium sulfate (B86663) (as a dehydrating agent) |

| Temperature | Room temperature to reflux |

| Reaction Time | 1-24 hours |

The resulting 2-(2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile intermediate. The reactivity of this boronate ester is exemplified in its application in Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom and the methyl group on the phenyl ring can influence the electronic properties and, consequently, the reactivity of the C-B bond, as well as the regioselectivity of the coupling reaction.

Cyclic triolborates represent another important class of derivatives. These tetracoordinate boron species are known for their enhanced stability and reactivity in certain cross-coupling reactions, often proceeding under base-free conditions. The synthesis of a cyclic triolborate from this compound can be achieved by reacting it with a suitable triol, such as 1,1,1-tris(hydroxymethyl)ethane, in the presence of a base or by direct esterification. These triolborate salts can serve as potent nucleophiles in palladium-catalyzed cross-coupling reactions. beilstein-journals.org

Synthesis of Boron-Containing Primary Amine Derivatives

The development of synthetic routes to primary amines containing a boronic acid or boronate ester moiety is of significant interest for the preparation of novel amino acids and peptidomimetics. A multi-step approach can be envisioned for the synthesis of a primary amine derivative starting from a precursor of this compound.

A plausible synthetic pathway initiates with the formylation of a suitable brominated precursor, followed by the conversion of the formyl group to an aminomethyl group. An analogous procedure has been reported for the synthesis of [4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol from 2-fluoro-3-formylbenzenboronic acid. researchgate.net This alcohol can then be converted to a primary amine via a Gabriel synthesis or other amination methods.

Table 2: Exemplary Synthesis of a Boron-Containing Primary Amine Precursor

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 2-Fluoro-3-formylbenzenboronic acid | Pinacol, MgSO4, Methanol (B129727) | [4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | 69 |

| 2 | [4-Fluoro-3-(...)]methanol | 1. MsCl, DIPEA; 2. Potassium phthalimide | 2-[[4-Fluoro-3-(...)]methyl]-1H-isoindole-1,3(2H)-dione | - |

| 3 | Phthalimide derivative | Hydrazine hydrate | [4-Fluoro-3-(...)]methanamine | - |

Data for an analogous compound is presented. researchgate.net

This synthetic strategy highlights a viable route to primary amine derivatives of this compound, which can serve as valuable building blocks in drug discovery.

Utility of Organotrifluoroborate Salts as Alternative Reagents

Potassium organotrifluoroborate salts have emerged as highly stable, crystalline, and easy-to-handle alternatives to boronic acids and their esters. The conversion of this compound to its corresponding potassium trifluoroborate salt (K[2-F-3-Me-C6H3BF3]) can be readily achieved by treatment with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF2).

General Procedure for Organotrifluoroborate Salt Formation: this compound is dissolved in a suitable solvent, such as methanol or a mixture of methanol and water. An aqueous solution of KHF2 is then added, and the mixture is stirred at room temperature. The potassium 2-fluoro-3-methylphenyltrifluoroborate salt typically precipitates from the reaction mixture and can be isolated by filtration.

These organotrifluoroborate salts exhibit remarkable stability towards air and moisture, making them ideal for long-term storage. In synthetic applications, they can be used in a variety of cross-coupling reactions, including Suzuki-Miyaura couplings, often under milder conditions than their boronic acid counterparts. The trifluoroborate group can be slowly hydrolyzed in situ to the corresponding boronic acid, or it can participate directly in the catalytic cycle, depending on the reaction conditions. The unique reactivity profile of these salts makes them valuable reagents in modern organic synthesis.

Conclusion and Future Research Directions

Summary of Current Advances in 2-Fluoro-3-methylphenylboronic Acid Research

Research into This compound has primarily centered on its utility as a key intermediate in the construction of larger, more complex molecular architectures. The presence of the fluorine atom, a highly electronegative element, alongside the electron-donating methyl group, creates a unique electronic environment on the aromatic ring. This substitution pattern influences the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions.

The fluorine atom enhances the electrophilic character of the molecule, which can facilitate nucleophilic attack during catalytic cycles. scbt.com This tailored reactivity is a significant advantage in modern synthetic chemistry, where precise control over reaction outcomes is paramount. The aromatic structure of the compound also allows for π-π stacking interactions, which can play a role in the formation of stable molecular complexes. scbt.com

Recent advancements have highlighted the successful incorporation of the 2-fluoro-3-methylphenyl moiety into a variety of molecular scaffolds. Notably, it has been utilized in the synthesis of potential therapeutic agents. For instance, it has been employed as a reactant in the preparation of modulators of the thyroid hormone receptor-beta (THR-β) and inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), enzymes implicated in various diseases. google.complos.orgresearchgate.net These applications underscore the compound's value in medicinal chemistry for generating novel drug candidates.

While specific, in-depth studies on the fundamental properties of This compound remain somewhat limited, its consistent use in the synthesis of high-value molecules points to a growing recognition of its practical importance in research and development.

Prospective Methodologies and Catalytic Systems

The primary application of This compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This versatile and powerful reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.

Several patents detail specific catalytic systems that have been successfully employed with This compound . A common methodology involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (PdCl₂(dppf)-CH₂Cl₂). google.complos.org These reactions are typically carried out in the presence of a base, with cesium carbonate being a frequently used option. plos.org The choice of solvent system is also crucial, with mixtures such as 1,2-dimethoxyethane (B42094) (DME), ethanol, and water being effective. plos.orgpsu.edu

The reaction conditions can be tailored to the specific substrates involved. For instance, in the synthesis of certain biphenyl (B1667301) carboxamides, the Suzuki coupling of This compound was achieved using tetrakis(triphenylphosphine)palladium (B116648) as the catalyst and cesium carbonate as the base, with microwave irradiation at 150°C to drive the reaction to completion. plos.orgpsu.edu This highlights the adaptability of the catalytic systems to include modern techniques that can accelerate reaction times and improve yields.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This could involve the use of more earth-abundant metal catalysts as alternatives to palladium, the development of ligands that allow for lower catalyst loadings, and the use of greener solvent systems. The pinacol (B44631) ester of This compound is also a relevant derivative, acting as a reagent in the preparation of fatty acid synthase (FASN) inhibitors. americanchemicalsuppliers.com

Emerging Applications and Interdisciplinary Research Opportunities

The unique structural and electronic features of This compound open up a range of possibilities for its application in interdisciplinary research fields.

Medicinal Chemistry and Drug Discovery: As previously mentioned, the compound is a valuable building block for the synthesis of biologically active molecules. google.complos.orgresearchgate.net Its use in the development of THR-β modulators and 17β-HSD2 inhibitors demonstrates its potential in creating targeted therapies for metabolic diseases, hormonal disorders, and potentially osteoporosis. google.complos.orgresearchgate.netuni-saarland.de Furthermore, it has been used in the synthesis of compounds for histone lysine (B10760008) demethylase inhibition, which is a target in cancer therapy. google.com The fluorine substituent is a well-known feature in many pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. The specific substitution pattern of This compound offers a unique scaffold for medicinal chemists to explore in the design of new drugs.

Materials Science: Arylboronic acids are precursors to a wide array of functional materials. While specific applications of This compound in materials science are not yet widely reported, its structure suggests potential uses in the development of organic electronics. The fluorinated and methylated phenyl ring can be incorporated into conjugated polymer backbones or organic light-emitting diode (OLED) materials, where the electronic properties of the substituents could be used to tune the material's performance.

Chemical Sensors: Boronic acids are known for their ability to reversibly bind with diols, a property that has been widely exploited in the development of chemical sensors, particularly for carbohydrates like glucose. While research in this area for This compound is still nascent, the electronic modifications on the phenyl ring could influence the binding affinity and selectivity of the boronic acid moiety. This could potentially lead to the development of novel sensors with tailored specificities.

The continued exploration of the reactivity and properties of This compound is expected to unveil further opportunities for its application at the interface of chemistry, biology, and materials science, solidifying its role as a versatile tool for scientific innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.